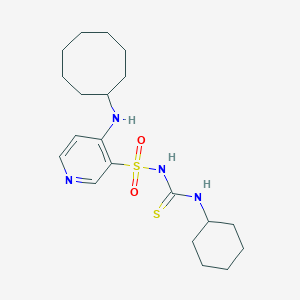
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea, also known as PCTU, is a chemical compound that has been widely used in scientific research for its unique properties. PCTU is a thiourea derivative and has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In
作用機序
The mechanism of action of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division.
生化学的および生理学的効果
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of bacteria, fungi, and viruses. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have a positive effect on the cardiovascular system, including reducing blood pressure and improving blood flow.
実験室実験の利点と制限
One of the advantages of using N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea in laboratory experiments is its broad spectrum of activity. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have activity against a wide range of organisms and biological processes. Additionally, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is its potential toxicity. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been shown to have cytotoxic effects on some cell lines, and care must be taken when handling the compound.
将来の方向性
There are many potential future directions for research on N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea. One area of interest is the development of new drugs based on the structure of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea. Additionally, further research is needed to fully understand the mechanism of action of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea and its effects on various biological processes. Finally, research is needed to explore the potential therapeutic applications of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea, including its use in the treatment of cancer, inflammation, and cardiovascular disease.
Conclusion:
In conclusion, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea is a thiourea derivative that has been widely used in scientific research for its unique properties. It has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibitory effects on cancer cell growth and inflammation. While N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has many advantages as a research tool, care must be taken to avoid potential toxicity. There are many potential future directions for research on N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea, including the development of new drugs and the exploration of its therapeutic applications.
合成法
The synthesis of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea involves the reaction of 4-cyclooctylaminopyridine with thiocyanate and cyclohexyl isocyanate. The reaction is carried out in a solvent such as acetonitrile or N,N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea.
科学的研究の応用
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been widely used in scientific research for its unique properties. It has been shown to have antibacterial, antifungal, and antiviral activities. N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea has been used in the development of new drugs and as a tool for studying the mechanism of action of various biological processes.
特性
CAS番号 |
151162-46-8 |
|---|---|
製品名 |
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea |
分子式 |
C20H32N4O2S2 |
分子量 |
424.6 g/mol |
IUPAC名 |
1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea |
InChI |
InChI=1S/C20H32N4O2S2/c25-28(26,24-20(27)23-17-11-7-4-8-12-17)19-15-21-14-13-18(19)22-16-9-5-2-1-3-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,27) |
InChIキー |
WFSLNOMOIPDWSY-UHFFFAOYSA-N |
異性体SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S |
SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
正規SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
その他のCAS番号 |
151162-46-8 |
同義語 |
BM 34 BM-34 N-((4-cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



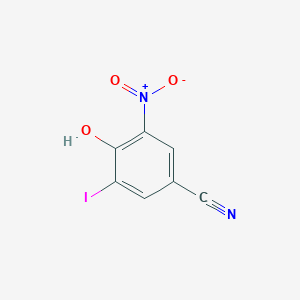
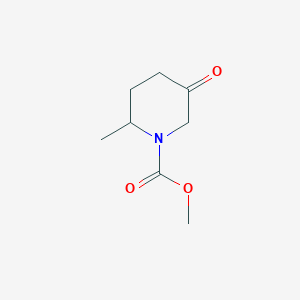
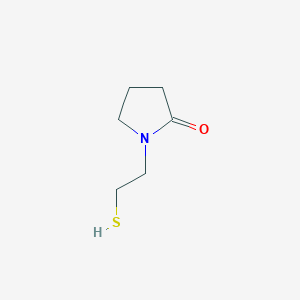
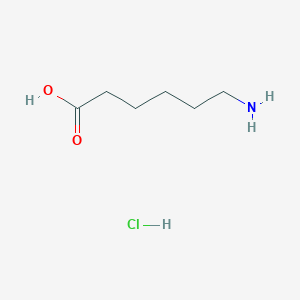
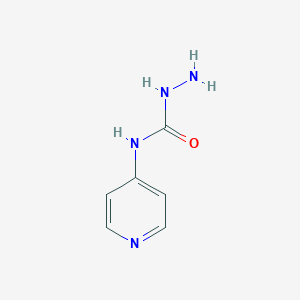
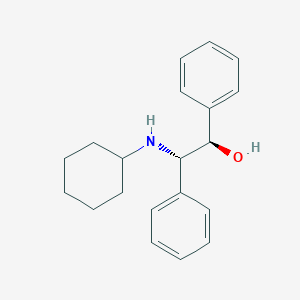
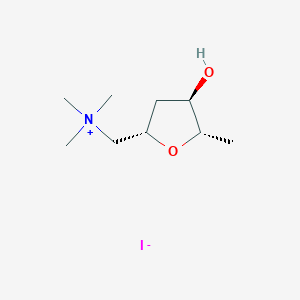
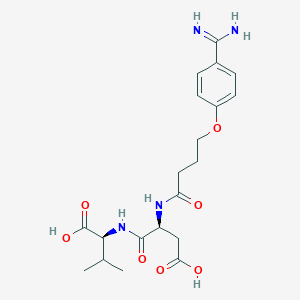
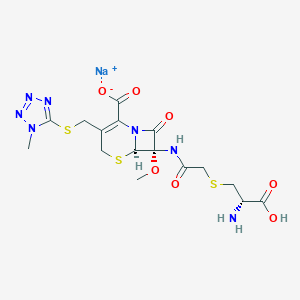
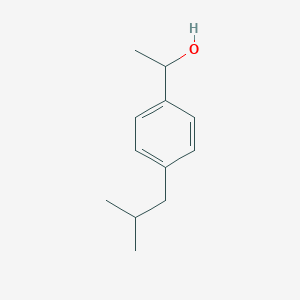
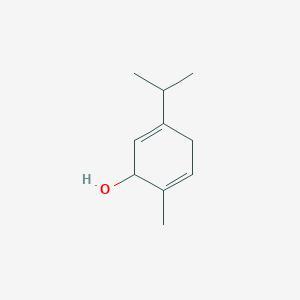
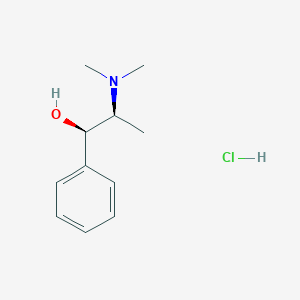

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)